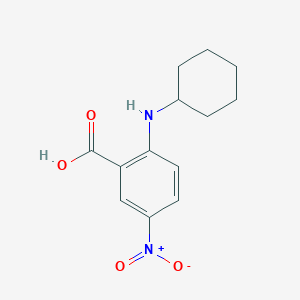

2-(Cyclohexylamino)-5-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFWXYFXWPTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Electrophilic Substitution Pathways of Nitrobenzoic Acid Systems

The benzene (B151609) ring of 2-(cyclohexylamino)-5-nitrobenzoic acid is subject to the competing directing effects of its substituents in electrophilic aromatic substitution (EAS) reactions. The cyclohexylamino group, being an N-substituted amine, is a powerful activating group and is ortho, para-directing. Conversely, the nitro and carboxylic acid groups are strong deactivating groups and are meta-directing.

In scenarios involving multiple substituents with conflicting directing effects, the most strongly activating group typically governs the regiochemical outcome of the substitution. Therefore, in the case of this compound, the cyclohexylamino group is expected to direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the amino group are C3 and C1 (already substituted), and the para position is C4.

The directing influence of these groups can be rationalized by examining the stability of the resonance structures of the sigma complex (also known as the arenium ion) formed during the reaction.

| Substituent | Electronic Effect | Directing Influence |

| -NH-cyclohexyl | Activating (+R > -I) | ortho, para |

| -NO₂ | Deactivating (-R, -I) | meta |

| -COOH | Deactivating (-R, -I) | meta |

Given these competing influences, electrophilic substitution is predicted to occur at the C4 position, which is para to the strongly activating cyclohexylamino group and meta to the deactivating nitro group. The C3 position, while ortho to the activating group, is sterically hindered by the adjacent bulky cyclohexylamino and carboxyl groups.

Nucleophilic Addition and Substitution Reactions Involving Amine and Nitro Moieties

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at C5 activates the C2 and C6 positions for nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. While direct nucleophilic addition to the nitrogen atom of the nitro group is not a common pathway, the nitro group's ability to stabilize the negative charge of the Meisenheimer complex is crucial for the feasibility of SNAr reactions.

For this compound, a potential SNAr reaction could involve the displacement of a suitable leaving group at the C2 or C6 position, should one be present in a related derivative. The cyclohexylamino group itself could potentially be a leaving group under harsh conditions, though this is less common.

Mechanisms in Multi-Component and Cycloaddition Chemistry Architectures

The presence of both an amine and a carboxylic acid functionality in this compound makes it a suitable candidate for participation in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. In this context, this compound can provide both the amine and carboxylic acid components in an intramolecular fashion or act as one of the components in an intermolecular reaction. The mechanism of the Ugi reaction is initiated by the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. While the primary amine is a key component in the Ugi reaction, the carboxylic acid function of this compound could potentially participate in a Passerini-type reaction. The proposed mechanism for the Passerini reaction involves the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide. This is followed by an intramolecular acyl transfer to give the final product.

In the realm of cycloaddition reactions , nitro-substituted aromatic compounds can influence the reactivity of adjacent functionalities. While the benzene ring itself is generally unreactive as a diene in Diels-Alder reactions, the presence of the nitro group can activate adjacent double bonds in derivatives of the parent molecule, making them potent dienophiles.

Thiol-Reactivity and Disulfide Cleavage Mechanisms in Related Nitrobenzoic Acid Probes

Aromatic nitro compounds, particularly those containing a disulfide linkage, are well-known reagents in the study of thiol-reactivity. A prominent example is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent. The reaction of DTNB with a thiol involves a thiol-disulfide exchange. The mechanism is a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the cleavage of the disulfide bond and the formation of a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically.

The cleavage of a disulfide bond by a thiol is a reversible process. The general mechanism for thiol-disulfide exchange proceeds via an SN2-type reaction at one of the sulfur atoms of the disulfide bridge. The attacking species is the nucleophilic thiolate anion (RS⁻).

The reaction can be represented as: R-S-S-R + R'S⁻ ⇌ R-S-S-R' + RS⁻

In the context of this compound, while it does not inherently contain a disulfide bond, its structural similarity to the TNB moiety suggests its potential involvement in analogous systems designed as thiol-reactive probes. The electron-withdrawing nitro group in such probes is crucial for the reactivity of the disulfide bond and the spectral properties of the resulting thiolate.

Furthermore, the reduction of the nitro group in nitroaromatic compounds by thiols can occur under certain conditions, often involving radical mechanisms or enzymatic catalysis. This reactivity underscores the complex interplay between nitroaromatics and biological thiols like glutathione.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Associative Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure, conformation, and intermolecular interactions of 2-(Cyclohexylamino)-5-nitrobenzoic acid in solution.

Proton (¹H) NMR Chemical Shift Analysis for Intermolecular Interactions

A ¹H NMR spectrum would provide crucial information on the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of the N-H proton and the carboxylic acid proton would be particularly sensitive to intermolecular interactions, such as hydrogen bonding. Variations in chemical shifts with changes in concentration or solvent could indicate the formation of dimers or other self-associated species. The signals for the cyclohexyl and aromatic protons would also be present in distinct regions of the spectrum, and their multiplicity would help confirm the connectivity of the molecule.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Amine (-NH-) | 8.0 - 10.0 | Singlet or Doublet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

Note: This table represents expected values based on general chemical principles and data for analogous structures. Actual experimental values are required for definitive assignment.

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) Range |

|---|---|

| Carboxylic Acid (-C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

Note: This table represents expected values. Specific experimental data is necessary for accurate structural confirmation.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing information about functional groups and hydrogen bonding. The O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine would be prominent features. The positions and shapes of these bands can indicate the strength and nature of intermolecular hydrogen bonds. The symmetric and asymmetric stretching vibrations of the nitro group, as well as the carbonyl stretch of the carboxylic acid, would also be readily identifiable.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C-N (Amine) | Stretching | 1250 - 1350 |

Note: This table is predictive. Experimental spectra are required for a detailed analysis of functional group interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Self-Association Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted aromatic ring conjugated with the amino group is expected to give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λmax) can be influenced by the solvent polarity. Studies on how the absorbance changes with concentration could also be used to investigate self-association phenomena, as aggregation can lead to shifts in the absorption maxima or deviations from the Beer-Lambert law.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's identity. Analysis of the fragment ions would provide further structural information. Expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the cyclohexyl ring, and loss of the nitro group.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amine or nitro groups, which govern the solid-state architecture. Such an analysis would provide unequivocal evidence of any dimeric structures or extended hydrogen-bonding networks.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexylamino 5 Nitrobenzoic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a primary method for quantum chemical calculations on molecules like 2-(cyclohexylamino)-5-nitrobenzoic acid due to its balance of accuracy and computational efficiency. vjst.vnrsc.org It is used to investigate the electronic structure and predict various molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G, the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. scirp.orgmdpi.com

For this compound, this process would reveal the precise spatial arrangement of the cyclohexyl, amino, nitro, and benzoic acid moieties. Key parameters include the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid group relative to the ring, and the conformation of the cyclohexyl group (typically a stable chair conformation). These structural details are fundamental to understanding the molecule's interactions and properties.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | ~1.22 |

| Bond Length (Å) | C-O (carboxyl) | ~1.35 |

| Bond Length (Å) | C-N (amino) | ~1.38 |

| Bond Length (Å) | N-O (nitro) | ~1.23 |

| Bond Angle (°) | O=C-O (carboxyl) | ~123.0 |

| Bond Angle (°) | C-N-C (amino bridge) | ~125.0 |

| Dihedral Angle (°) | O=C-C-C (carboxyl twist) | ~5.0 |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Each predicted frequency can be assigned to a specific motion, such as the stretching or bending of bonds. scirp.org For this compound, characteristic vibrations would include:

O-H stretching from the carboxylic acid group, typically a broad band.

N-H stretching from the secondary amine.

C=O stretching from the carboxyl group, usually a strong, distinct peak.

NO2 asymmetric and symmetric stretching from the nitro group.

C-H stretching from the aromatic and cyclohexyl rings.

C-C stretching within the aromatic ring.

Comparing these theoretical spectra with experimental data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400 - 2500 (broad) | Strong (IR) |

| N-H Stretch (Amine) | 3350 - 3310 | Medium (IR) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak (IR, Raman) |

| C-H Stretch (Cyclohexyl) | 2950 - 2850 | Strong (IR, Raman) |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Very Strong (IR) |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Very Strong (IR) |

| NO₂ Symmetric Stretch | 1360 - 1320 | Strong (IR) |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic site), while the LUMO is most likely to accept electrons (electrophilic site). irjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the aminocyclohexyl group and the phenyl ring. The LUMO is predicted to be concentrated on the electron-withdrawing nitro group (NO₂) and the carboxylic acid function. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comacs.org From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgresearchgate.net

| Parameter | Formula | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| E_HOMO | - | -6.5 eV | Electron-donating ability |

| E_LUMO | - | -2.3 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.2 eV | Chemical reactivity/stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.4 eV | Tendency to escape electron cloud |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.1 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | 4.6 eV | Propensity to accept electrons |

DFT calculations can accurately predict the electric properties of a molecule, which are crucial for understanding its interaction with external electric fields and its potential in nonlinear optical (NLO) applications. scirp.org

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. researchgate.net

First Hyperpolarizability (β): This is a measure of the second-order NLO response of the molecule. Molecules with large hyperpolarizability are of interest for applications in optical technologies. researchgate.netscirp.org The intramolecular charge transfer character, facilitated by the donor (aminocyclohexyl) and acceptor (nitro) groups connected by the π-conjugated phenyl ring, suggests that this molecule may possess notable NLO properties. researchgate.net

| Property | Component | Predicted Value (Illustrative) |

|---|---|---|

| Dipole Moment (μ) | μ_x | 2.5 D |

| μ_y | -4.8 D | |

| μ_z | 0.5 D | |

| μ_total | 5.4 D | |

| Polarizability (α) | α_total | 29.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | β_total | 55.0 x 10⁻³¹ esu |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Self-Assembly

While DFT provides insight into a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of multiple molecules in a system, such as in a solution. rsc.orgrsc.org By simulating the movements of each atom over time based on a force field, MD can reveal how molecules of this compound interact with each other and with solvent molecules. researchgate.net

A key application of MD is to investigate self-assembly and aggregation. researchgate.net Molecules of this compound can form hydrogen-bonded dimers via their carboxylic acid groups, a common motif for benzoic acids. researchgate.net Further aggregation can occur through hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic rings. MD simulations can predict the stability of these aggregates, the preferred structural arrangements (e.g., chains or clusters), and the dynamics of their formation and dissolution in a liquid phase. acs.org

Theoretical Studies on Solvent Effects on Molecular Aggregation

The choice of solvent can dramatically influence how molecules aggregate. researchgate.net Theoretical studies, often combining DFT calculations with continuum solvent models or explicit solvent molecules in MD simulations, can elucidate these effects. semanticscholar.orgbham.ac.uk

For this compound, polar solvents (like water or ethanol) are expected to interact strongly with the polar carboxylic acid, nitro, and amino groups. These solute-solvent interactions can compete with the solute-solute hydrogen bonding required for self-assembly, potentially leading to lower degrees of aggregation. acs.org Conversely, in non-polar solvents (like toluene (B28343) or hexane), the intermolecular hydrogen bonding between the acid molecules would be more favorable, promoting the formation of dimers and larger aggregates. researchgate.net The hydrophobic cyclohexyl group would also favor aggregation in polar, aqueous environments. Computational models can quantify these interactions and predict how the aggregation state changes with solvent polarity. cdnsciencepub.com

Computational Analysis of Cocrystal Formation and Stability

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the computational analysis of cocrystal formation and stability for this compound. While computational methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and analyses of Molecular Electrostatic Potential (MEP) surfaces are standard approaches for predicting and evaluating cocrystal formation and stability, no published research applying these techniques directly to this compound could be identified.

Theoretical modeling is a powerful tool in crystal engineering for screening potential coformers and understanding the intermolecular interactions that govern cocrystal stability. These computational approaches can provide valuable insights into parameters such as lattice energies, hydrogen bonding motifs, and the thermodynamics of cocrystallization. However, the application of these methods to this compound has not been documented in the available literature.

Therefore, a detailed discussion, including data tables and specific research findings on the computational analysis of cocrystal systems involving this compound, cannot be provided at this time. Further research in this area would be necessary to generate the data required for such an analysis.

Supramolecular Chemistry and Crystal Engineering of 2 Cyclohexylamino 5 Nitrobenzoic Acid Derivatives

Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonds are the primary directional forces responsible for the formation of predictable and stable supramolecular structures in the solid state. In derivatives of 2-(cyclohexylamino)-5-nitrobenzoic acid, the carboxylic acid group, the secondary amine, and the nitro group all serve as potential hydrogen bond donors and acceptors, leading to intricate and robust networks.

The carboxylic acid functional group is one of the most reliable and widely used synthons in crystal engineering. It readily forms a highly stable centrosymmetric dimer through a pair of O-H···O hydrogen bonds, creating a characteristic graph set motif denoted as R²₂(8). This motif is a dominant feature in the crystal structures of benzoic acid and its derivatives.

In the analogous compound, 2-amino-5-nitrobenzoic acid, X-ray diffraction studies confirm the presence of this classic inversion dimer. nih.govresearchgate.net Molecules are connected by intermolecular O-H···O hydrogen bonds to form these centrosymmetric dimers. nih.gov This robust interaction serves as the primary building block of the supramolecular architecture, effectively creating a larger, dimeric unit from which the extended crystal lattice is constructed. Given the strength and predictability of this synthon, it is highly probable that this compound also forms this R²₂(8) dimer as the foundational element of its solid-state structure.

Table 1: Representative Hydrogen Bond Geometry for Carboxylic Acid Dimer Motif in an Analogue Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry |

|---|---|---|---|---|---|

| O-H···O | 0.82 | 1.83 | 2.65 | 170 | Centrosymmetric |

Data derived from studies on analogous aminobenzoic acid structures.

Beyond the primary carboxylic acid dimer, the amine and nitro groups play crucial roles in extending the supramolecular assembly into two and three dimensions. The secondary amine in this compound possesses a single hydrogen bond donor (N-H), while the nitro group provides two potential hydrogen bond acceptor sites (O=N=O).

In the crystal structure of 2-amino-5-nitrobenzoic acid, an intramolecular N-H···O hydrogen bond is observed between one of the amine hydrogens and an oxygen atom of the adjacent carboxylic acid group. nih.govresearchgate.net This interaction forms a stable six-membered ring, described by the graph set notation S(6). nih.gov This intramolecular bond helps to stabilize the conformation of the molecule, rendering it nearly planar. nih.govresearchgate.net It is highly likely that the N-H group in the this compound derivative engages in a similar intramolecular S(6) hydrogen bond.

Pi-Stacking and Other Weak Intermolecular Interaction Contributions to Supramolecular Assembly

While hydrogen bonds provide the primary framework, weaker interactions are critical for achieving dense and stable crystal packing. For aromatic systems like this compound, π-π stacking and other interactions involving the nitro group and C-H bonds are significant.

The aromatic rings of the benzoic acid core can interact through π-π stacking, where the electron-rich π system of one ring aligns with the electron-poor π system of a neighboring molecule. The presence of a strong electron-withdrawing nitro group enhances the electron-deficient nature of the aromatic ring, which can promote interactions with other aromatic systems. nih.gov Furthermore, interactions between a nitro group and an adjacent aromatic ring have been identified as an important stabilizing feature in the solid state of many materials. researchgate.net

Cocrystallization Strategies and Phase Behavior Studies

Cocrystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A cocrystal is a single-phase crystalline solid that incorporates two or more different neutral molecules in a stoichiometric ratio.

The functional groups on this compound make it an excellent candidate for forming cocrystals. The carboxylic acid group can form strong hydrogen bonds with a variety of coformers containing complementary functional groups, such as pyridines (O-H···N) or amides (O-H···O=C). The secondary amine (N-H) and nitro groups (acceptors) provide additional sites for directed interactions.

Common strategies for forming cocrystals include solution crystallization, solid-state grinding, and slurry conversion. nih.gov The selection of a coformer is guided by supramolecular synthon principles, aiming to create robust and predictable intermolecular interactions. internationalscholarsjournals.com For instance, cocrystallization of a carboxylic acid with a dicarboxylic acid can lead to the formation of extended hydrogen-bonded chains or sheets. farmaciajournal.com

The phase behavior of cocrystal systems can be complex. The outcome of a cocrystallization experiment depends on the stoichiometry of the components, the solvent, and the crystallization conditions. The resulting cocrystal typically exhibits a unique melting point that is different from the individual components, often falling between their respective melting points. nih.gov

Crystal Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, stability, and melting point. Pseudopolymorphism refers to the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice.

Investigations into related compounds like p-aminobenzoic acid have revealed multiple polymorphic forms, demonstrating that even small molecules can exhibit complex solid-state behavior. manchester.ac.uk The existence of polymorphs is often tied to conformational flexibility in the molecule or the possibility of forming different, but energetically similar, hydrogen-bonding networks (synthon polymorphism).

For this compound, the potential for polymorphism is significant. The cyclohexyl ring is conformationally flexible (e.g., chair and boat conformations), and the orientation of the carboxylic acid and nitro groups can vary. Different crystallization conditions (e.g., solvent, temperature, evaporation rate) could favor the nucleation and growth of different crystal forms. manchester.ac.uk The formation of pseudopolymorphs is also possible, where solvent molecules might be incorporated into the lattice by forming hydrogen bonds with the solute's donor or acceptor sites.

Design Principles for Tailored Supramolecular Structures

The design of tailored supramolecular structures based on this compound derivatives relies on a hierarchical understanding of its intermolecular interactions.

Primary Synthon Dominance : The carboxylic acid R²₂(8) dimer is the most robust and predictable synthon. It can be reliably used as the primary building block to form dimeric units.

Secondary Interaction Control : The secondary N-H donor and the nitro group acceptors are used to link the primary dimers. The intramolecular S(6) synthon helps to lock the molecular conformation, while intermolecular N-H···O and C-H···O bonds dictate how the dimers are arranged relative to one another, leading to the formation of 1D chains, 2D sheets, or 3D frameworks. nih.gov

Steric and Weak Force Guidance : The bulky, non-polar cyclohexyl group provides a steric component that can be used to control the packing arrangement. It can prevent certain packing motifs while favoring others that can accommodate its size. Its potential for numerous van der Waals and C-H···π interactions can be exploited to fine-tune the crystal density and stability.

Coformer Integration : Through cocrystallization, new synthons can be introduced to compete with or complement the existing ones. For example, introducing a strong hydrogen bond acceptor like a pyridine (B92270) could break the carboxylic acid dimer in favor of an acid-pyridine synthon, completely altering the resulting supramolecular architecture. nih.govnih.gov

By strategically balancing these competing and cooperating interactions, it is possible to engineer a wide range of solid-state architectures from this compound and its derivatives.

Coordination Chemistry of 2 Cyclohexylamino 5 Nitrobenzoic Acid As a Ligand

Metal-Ligand Complexation Studies

Based on studies of analogous N-substituted anthranilic acids, 2-(cyclohexylamino)-5-nitrobenzoic acid is expected to act as a versatile ligand. sjctni.eduresearchgate.netnih.govresearchgate.netinlibrary.uz The primary coordination sites are anticipated to be the nitrogen atom of the amino group and an oxygen atom from the carboxylate group, forming a stable chelate ring with a metal ion. sjctni.eduinlibrary.uz

The mode of coordination of the carboxylate group can vary. It may coordinate in a monodentate fashion, or it could act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The presence of the bulky cyclohexyl group on the nitrogen atom may introduce steric hindrance, potentially influencing the geometry of the resulting metal complexes.

The nitro group is generally considered a weak coordinating group. However, its strong electron-withdrawing nature is expected to influence the electronic properties of the ligand, which in turn can affect the stability and properties of the metal complexes. In some instances, the oxygen atoms of the nitro group could potentially participate in weaker interactions or hydrogen bonding within the crystal lattice of the complexes.

Studies on N-phenylanthranilic acid have shown that it can act as a bidentate ligand, coordinating through the nitrogen of the -NH group and the oxygen of the carbonyl group. sjctni.edu The metal-to-ligand ratio in such complexes is often found to be 1:2. sjctni.edu It is plausible that this compound would exhibit similar coordination behavior with various transition metal ions. sjctni.eduresearchgate.net

Synthesis and Characterization of Coordination Compounds

The synthesis of coordination compounds with this compound would likely follow established methods for forming metal-carboxylate and metal-amine complexes. A common approach involves the reaction of a soluble metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent, such as ethanol, methanol, or a mixed solvent system. nih.govijcce.ac.ir The reaction may be carried out at room temperature or with heating to facilitate complex formation. The pH of the reaction medium can be a critical factor, as it will influence the deprotonation of the carboxylic acid group.

Characterization of the resulting complexes would involve a combination of analytical and spectroscopic techniques. Elemental analysis (CHN) would be used to determine the empirical formula and the metal-to-ligand stoichiometry. nih.gov Molar conductivity measurements in a suitable solvent like DMSO can help to determine if the complexes are electrolytic or non-electrolytic in nature. sjctni.edu

Thermogravimetric analysis (TGA) can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.gov Magnetic susceptibility measurements at room temperature are crucial for determining the magnetic properties of complexes with paramagnetic metal ions, which can provide insights into their geometry. sjctni.edu

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure of coordination compounds.

Infrared (IR) Spectroscopy: A comparison of the IR spectrum of the free ligand with those of the metal complexes can confirm coordination. A significant shift in the stretching frequency of the C=O bond of the carboxylic acid group to a lower wavenumber in the complexes would indicate its involvement in coordination. sjctni.edu Similarly, a shift in the N-H stretching frequency would suggest the coordination of the amino group. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. sjctni.edu

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent can provide information about the geometry of the metal ion's coordination environment. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar). sjctni.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion.

| Technique | Expected Observations for Metal Complexation |

| Infrared (IR) Spectroscopy | Shift in C=O and N-H stretching frequencies. Appearance of new M-O and M-N bands. |

| UV-Vis Spectroscopy | d-d transitions indicating the coordination geometry of the metal ion. |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the N and COO- groups. |

| X-ray Crystallography | Determination of bond lengths, bond angles, and coordination geometry. |

Luminescence Properties of Lanthanide Coordination Polymers

Lanthanide ions are known for their characteristic and sharp emission bands, which arise from f-f electronic transitions. However, these transitions are often weak due to being Laporte-forbidden. Organic ligands can act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. nih.govnih.gov This process is known as the antenna effect or sensitized luminescence.

For this compound to be an effective sensitizer (B1316253) for lanthanide emission, several conditions must be met. The ligand should have a strong absorption band at a suitable wavelength. Following excitation, the ligand must efficiently transfer the absorbed energy from its excited singlet or triplet state to the emissive energy level of the lanthanide ion. ucj.org.ua This energy transfer is most efficient when the energy of the ligand's triplet state is slightly higher than the resonance level of the lanthanide ion.

While there are no specific reports on the luminescence of lanthanide complexes with this compound, studies on lanthanide complexes with other aminobenzoic acids and related ligands suggest that it could be a promising candidate. nih.govresearchgate.net The aromatic ring and the nitro group can contribute to a π-conjugated system capable of absorbing UV light. The coordination of the ligand to the lanthanide ion would be crucial for facilitating the energy transfer process. The synthesis of lanthanide coordination polymers with this ligand could lead to materials with interesting photophysical properties. rsc.org

| Lanthanide Ion | Potential Emission Color |

| Europium (Eu³⁺) | Red |

| Terbium (Tb³⁺) | Green |

| Samarium (Sm³⁺) | Orange-Red |

| Dysprosium (Dy³⁺) | Yellow |

Catalytic Applications and Roles in Reaction Promotion

Participation in Metal-Catalyzed Organic Transformations

N-substituted anthranilic acids and related aminobenzoic acid derivatives are known to participate in or influence metal-catalyzed reactions, primarily by acting as ligands for the metal center or as substrates in coupling reactions.

The structural backbone of 2-(Cyclohexylamino)-5-nitrobenzoic acid is analogous to N-aryl anthranilic acids, which have been employed as substrates in palladium-catalyzed reactions. For instance, palladium-catalyzed N-allylation of unprotected anthranilic acids with allylic alcohols has been successfully demonstrated in aqueous media. acs.org This type of transformation highlights the reactivity of the N-H bond in the aminobenzoic acid scaffold, suggesting that this compound could potentially serve as a substrate in similar C-N cross-coupling reactions. acs.orgsemanticscholar.org

In such reactions, a Pd(0) catalyst, often generated in situ, undergoes oxidative addition with an allylic substrate to form a π-allyl palladium complex. The anthranilic acid derivative can then undergo deprotonation, and the resulting nitrogen nucleophile attacks the palladium complex, leading to the formation of the N-allylated product after reductive elimination. acs.org The carboxyl group of the anthranilic acid is thought to play a crucial role in activating the hydroxyl group of the allylic alcohol, facilitating the generation of the π-allyl palladium intermediate. acs.org

While the primary role described is that of a substrate, N-aryl anthranilic acid derivatives can also be envisioned as ligands in palladium catalysis. The nitrogen and the carboxylate oxygen could potentially chelate with the palladium center, influencing the catalyst's stability, solubility, and reactivity. The electronic properties of the ligand, modulated by the cyclohexylamino and nitro groups, would be a key factor in its effectiveness.

Table 1: Examples of Palladium-Catalyzed Reactions with Anthranilic Acid Derivatives This table is based on findings for related anthranilic acid compounds, illustrating potential applications.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| N-allylation | Anthranilic Acid | Allyl Alcohol | Pd(OAc)₂ / TPPMS | N-allyl anthranilic acid | 98% | acs.org |

| N-allylation | 4-Bromoanthranilic Acid | 2-Methyl-3-buten-2-ol | Pd(OAc)₂ / TPPMS | Mono-N-allylated product | 85% | acs.org |

| C-N Coupling | Fluoroalkylamine | Aryl Bromide | [Pd(allyl)Cl]₂ / AdBippyPhos | Fluorinated Aniline (B41778) | High | nih.gov |

Copper-catalyzed reactions, particularly the Ullmann condensation, have historically been a key method for the synthesis of N-aryl anthranilic acids. wikipedia.orgijpsonline.com This suggests that this compound could be synthesized via a copper-catalyzed coupling of 2-chloro-5-nitrobenzoic acid and cyclohexylamine (B46788). The Ullmann reaction and its modern variations are fundamental for forming carbon-nitrogen bonds. wikipedia.org

The general mechanism for the Ullmann C-N coupling involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often with a base and at elevated temperatures. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a copper(I) amide intermediate which then reacts with the aryl halide. wikipedia.org The use of ligands can significantly improve the efficiency and substrate scope of these reactions, allowing them to proceed under milder conditions. nih.gov

Furthermore, a copper-catalyzed oxidative decarboxylative coupling has been developed for 2-nitrobenzoic acids with benzoxazoles. rsc.org This indicates that the nitrobenzoic acid moiety within this compound could potentially be reactive under specific copper-catalyzed conditions, serving as an arylating agent following decarboxylation. rsc.org Research has also shown that nitroarenes can be coupled with aryl boronic acids using a copper catalyst to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions Involving N-Aryl Anthranilic Acid Synthesis This table illustrates the synthesis of related N-aryl anthranilic acids via copper-catalyzed methods.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |

| Ullmann Condensation | o-Chlorobenzoic Acid | Substituted Aniline | Cupric Oxide | N-Aryl Anthranilic Acid | Good | ijpsonline.com |

| C-N Coupling | 2-Chlorobenzoic Acid | Aniline Derivatives | Copper Catalyst | N-Aryl Anthranilic Acid | up to 99% | nih.gov |

| Modified Ullmann | Potassium 2-bromobenzoate | Substituted Anilines | Copper Acetate | N-Aryl Anthranilic Acid Drugs | High | colab.ws |

| Decarboxylative C-H Arylation | 2-Nitrobenzoic Acids | Benzoxazoles | Copper Catalyst | Arylated Benzoxazoles | Good | rsc.org |

Use as a Component in Organocatalytic Systems

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a component in organocatalytic systems. While its structure contains functional groups (secondary amine, carboxylic acid) that are common motifs in organocatalysts (e.g., proline and its derivatives), its direct application or role in this field has not been reported. The acidic and basic sites within the molecule could theoretically allow it to act as a bifunctional catalyst, but this potential remains unexplored.

Enzyme Mimicry and Biocatalysis-Related Applications (focus on chemical mechanisms)

There is no available scientific literature that describes applications of this compound in the fields of enzyme mimicry or biocatalysis. The design of enzyme mimics often involves creating small molecules that replicate the active sites of natural enzymes to catalyze specific reactions. nih.govnju.edu.cn While aminobenzoic acid derivatives have been studied in the context of how they interact with biological systems like the ribosome, this is distinct from the compound itself acting as a catalyst or enzyme mimic. nih.govacs.org Therefore, any discussion of its role in biomimetic catalysis would be purely speculative without supporting research findings.

Advanced Materials Science and Functional Applications

Incorporation into Polymer and Coating Technologies

Currently, there is no specific information available in the public domain regarding the incorporation of 2-(Cyclohexylamino)-5-nitrobenzoic acid into polymer matrices or its use as a component in advanced coating technologies. Research into related compounds, such as other benzoic acid derivatives, suggests potential as building blocks in polymer synthesis. ontosight.ai However, without direct studies, any potential properties or applications of polymers containing this compound remain speculative.

Development of Optoelectronic Materials

The development of organic materials for optoelectronic applications is a significant area of research. However, specific studies focusing on this compound for these purposes have not been identified.

Non-linear Optical (NLO) Material Research

Non-linear optical (NLO) properties are often found in organic molecules with donor-pi-acceptor structures. While aminobenzoic acid derivatives have been investigated for their NLO potential due to intramolecular charge transfer mechanisms, no specific NLO studies or hyperpolarizability data for this compound have been reported. nasc.ac.inresearchgate.netuou.ac.in Theoretical and experimental studies on similar molecules, such as 4-nitrobenzoic acid and other aminobenzoic acid derivatives, have shown that they can exhibit NLO effects, but direct extrapolation of these properties to the title compound is not scientifically rigorous without dedicated investigation. nasc.ac.inias.ac.in

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent in an aggregated state. This property is of great interest for various applications, including organic light-emitting diodes (OLEDs) and sensors. While AIE has been observed in various benzoic acid and pyrene (B120774) derivatives, there is no available research demonstrating or studying AIE phenomena in this compound. acs.orgrsc.orgresearchgate.net

Sensor Development Based on Chemical Reactivity and Molecular Recognition

The unique chemical structure of this compound, featuring a carboxylic acid group, a secondary amine, and a nitro group, suggests potential for molecular recognition and sensor development. Aminobenzoic acid derivatives can participate in molecular recognition processes, and nitroaromatic compounds have been the target of chemical sensors. nih.govacs.orgrsc.org For instance, biosensors for detecting benzoic acid derivatives have been developed, showcasing the potential of this class of molecules in sensing applications. nih.gov However, no specific sensors utilizing this compound as the active recognition element have been described in the literature.

Design of Self-Assembled Monolayers and Thin Films

Self-assembled monolayers (SAMs) and thin films are crucial in modifying surface properties for a variety of applications. Benzoic acid derivatives can be used to form SAMs on different substrates. acs.orgfigshare.comnih.govresearchgate.net The deposition of thin films of organic-inorganic hybrid materials using aromatic carboxylic acids has also been explored. psu.edu Nevertheless, there is no specific research available on the formation of self-assembled monolayers or the deposition of thin films using this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture for subsequent identification and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of 2-(Cyclohexylamino)-5-nitrobenzoic acid.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity; the cyclohexyl group and the benzene (B151609) ring contribute to its retention on the nonpolar column.

The mobile phase composition, particularly its pH, is a critical parameter. Since the target molecule is a carboxylic acid, the pH of the mobile phase will determine its ionization state. Operating at a pH below the pKa of the carboxylic acid group (typically around 2-3 for benzoic acids) will ensure the compound is in its neutral, more hydrophobic form, leading to better retention and peak shape on a C18 column. chromforum.org A common mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. chromforum.orgsigmaaldrich.com Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nitro group and the aromatic ring, which should provide strong absorbance at specific wavelengths.

Detailed Research Findings: A typical RP-HPLC method for analyzing aromatic nitro compounds and aminobenzoic acids involves a C18 column and a gradient elution. chromforum.orgsielc.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration. This ensures that more polar impurities elute early, while the compound of interest and any nonpolar impurities are resolved effectively. The flow rate is generally maintained around 1.0 mL/min for standard analytical columns. sigmaaldrich.com Quantification is achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.

Interactive Data Table: Example HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which has a relatively high molecular weight and low volatility due to the carboxylic acid and secondary amine groups, direct analysis by GC is challenging. These polar functional groups can lead to poor peak shape, thermal decomposition in the hot injector, and strong interactions with the stationary phase.

To overcome these limitations, a derivatization step is typically required before GC analysis. colostate.edu The carboxylic acid and the N-H group can be converted into less polar, more volatile esters and N-silyl derivatives, respectively. colostate.edu For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterifying agent like diazomethane (B1218177) can make the compound suitable for GC analysis.

Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS provides both retention time data and a mass spectrum, which can confirm the identity of the derivatized analyte.

Detailed Research Findings: The analysis of nitrobenzoic acid isomers has been demonstrated using GC, often requiring derivatization to form methyl esters to improve volatility and chromatographic performance. capes.gov.br The choice of column and temperature programming is crucial. A typical temperature program would start at a lower temperature to allow for the separation of more volatile components and then ramp up to a higher temperature to elute the derivatized compound of interest.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Electrophoretic Methods for Separation Science

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their charge-to-size ratio. libretexts.org For the analysis of this compound, CZE is an excellent alternative to HPLC. The compound, being a carboxylic acid, will be negatively charged at a pH above its pKa.

In a typical CZE setup with an uncoated fused-silica capillary, a background electrolyte (BGE) with a pH above 4-5 would be used to ensure the analyte is in its anionic form. The silanol (B1196071) groups on the capillary wall will also be deprotonated, creating a negative charge and inducing a strong electroosmotic flow (EOF) towards the cathode (negative electrode). Anionic analytes will migrate electrophoretically towards the anode (positive electrode) but will be swept towards the cathode by the stronger EOF. Separation occurs because analytes with a higher negative charge density will be less affected by the EOF and thus migrate more slowly towards the detector, which is typically positioned near the cathodic end.

Detailed Research Findings: CZE has been successfully applied to the simultaneous determination of various aromatic carboxylic acids. nih.govnih.gov The composition of the BGE is critical for achieving optimal separation. Factors such as pH, ionic strength, and the presence of organic modifiers (like acetonitrile) or surfactants can be adjusted to fine-tune the selectivity and resolution of the separation. nih.gov For instance, a phosphate or borate (B1201080) buffer at a pH between 7 and 9 is commonly used. Detection is usually performed by direct UV absorbance, as the aromatic ring and nitro group provide a strong chromophore.

Interactive Data Table: Representative CZE Conditions for this compound Analysis

| Parameter | Value |

| Capillary | Fused Silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Direct UV at 254 nm |

| Expected Migration Time | ~5-7 min |

High-Throughput Screening Methodologies for Compound Characterization

High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly assessing the biological or biochemical activity of a large number of compounds. nih.gov HTS assays are designed to be robust, reproducible, and scalable, often utilizing automated liquid handling and detection systems. nih.gov For the characterization of "this compound," HTS could be employed to identify its potential biological targets or to screen for its effects in various cellular models.

An HTS campaign for "this compound" and its analogs would typically involve the use of multi-well plates, where each well serves as an individual experiment. The compound would be tested against a specific biological target, such as an enzyme or a receptor, and its activity would be measured using a detectable signal, often fluorescence or luminescence. researchgate.net

For example, a fluorescence-based HTS assay could be developed to screen for the inhibitory activity of "this compound" against a particular enzyme. In this scenario, the enzyme would act on a fluorogenic substrate, and the presence of an inhibitor would result in a decrease in the fluorescent signal. The data generated from such a screen would allow for the determination of the compound's potency and selectivity.

The following table provides a hypothetical example of data that could be generated from a high-throughput screen of "this compound" and related compounds against a target enzyme.

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| This compound | 10 | 85 | 2.5 |

| Analog A | 10 | 45 | 15.2 |

| Analog B | 10 | 92 | 1.8 |

| Control | N/A | 0 | N/A |

This data would then be used to establish structure-activity relationships (SAR) and to guide the optimization of lead compounds. unimore.it The integration of HTS with subsequent proteomic and cellular analyses can further elucidate the mechanism of action of promising "hit" compounds. nih.gov

Bioinorganic and Biochemical Research Implications Non Clinical

Role as a Synthetic Scaffold for Bioactive Molecules

The molecular architecture of 2-(Cyclohexylamino)-5-nitrobenzoic acid makes it a valuable synthetic scaffold for the development of novel bioactive compounds. nih.govmdpi.com A scaffold in medicinal chemistry refers to a core structure upon which various functional groups can be systematically added or modified to create a library of related molecules. These libraries are then screened for specific biological activities.

The key reactive sites on this compound for derivatization are the carboxylic acid and the secondary amine. The carboxylic acid can be readily converted into esters, amides, or other functional groups. The secondary amine can also be a site for further chemical modification. This versatility allows chemists to explore a wide "chemical space" to optimize interactions with a biological target. nih.gov For instance, derivatives of similar benzoic acid structures are synthesized to develop compounds with potential therapeutic applications, acting as enzyme inhibitors or receptor modulators. ontosight.ainih.govontosight.ai The goal is to design molecules that can lead to the development of new pharmaceuticals or agrochemicals. nih.gov

Research in this area often involves creating a series of analogues where the cyclohexyl or nitro group is modified to establish structure-activity relationships (SAR). SAR studies are crucial for understanding which parts of the molecule are essential for its biological effect, thereby guiding the design of more potent and selective compounds. nih.gov

Interactions with Biological Macromolecules and Enzymes

The biological effects of any small molecule are predicated on its interaction with macromolecules like proteins and nucleic acids. osu.edu Research on this compound and its derivatives focuses on understanding these interactions at a molecular level, particularly in the context of enzyme inhibition.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and are the basis for many pharmaceuticals. nih.gov Derivatives of benzoic acid have been investigated as inhibitors for a variety of enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. nih.govd-nb.info

The study of enzyme inhibition involves determining the mechanism by which the inhibitor functions. Common mechanisms include:

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgnih.govyoutube.com Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. libretexts.org Kinetically, a non-competitive inhibitor decreases the Vₘₐₓ but does not change the Kₘ. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is most effective at high substrate concentrations. libretexts.org Kinetically, an uncompetitive inhibitor decreases both Vₘₐₓ and Kₘ. khanacademy.org

Kinetic studies are performed to determine these parameters and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 1: Illustrative Enzyme Inhibition Kinetic Data for a Hypothetical Derivative

| Inhibitor Type | Effect on Kₘ | Effect on Vₘₐₓ | Example IC₅₀ (µM) |

|---|---|---|---|

| Competitive | Increases | Unchanged | 15.5 |

| Non-competitive | Unchanged | Decreases | 22.0 |

| Uncompetitive | Decreases | Decreases | 8.7 |

To understand how an inhibitor like this compound interacts with its target protein, researchers employ techniques like X-ray crystallography and computational molecular docking. nih.govnih.gov These methods provide a detailed, three-dimensional view of the binding site and the specific non-covalent interactions that stabilize the protein-ligand complex. osu.edu

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. nih.govinnovareacademics.in These studies can identify key interactions, such as:

Hydrogen Bonds: The carboxylic acid and nitro groups of the compound are potential hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues (e.g., Arginine, Tyrosine) in the protein's active site. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged residues like Lysine or Arginine. nih.gov

Hydrophobic Interactions: The nonpolar cyclohexyl and benzene (B151609) rings can fit into hydrophobic pockets of the protein, displacing water and increasing binding affinity.

Pi-Pi Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

This detailed understanding of binding modes is critical for optimizing the scaffold to improve potency and selectivity. nih.gov

Table 2: Potential Molecular Interactions of this compound with a Target Protein

| Functional Group on Ligand | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Serine | Hydrogen Bond, Electrostatic |

| Nitro Group (-NO₂) | Arginine, Tyrosine | Hydrogen Bond, Salt Bridge |

| Cyclohexyl Ring | Leucine, Valine, Alanine | Hydrophobic Interaction |

| Benzene Ring | Phenylalanine, Tryptophan | Hydrophobic, Pi-Pi Stacking |

Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. nih.govchemicalprobes.org High-quality chemical probes are essential for validating the function of proteins and assessing their potential as drug targets. nih.gov Given its potential to be a selective enzyme inhibitor, this compound or its optimized derivatives could be developed into chemical probes.

To function as a probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Researchers might modify the this compound scaffold by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This allows for the visualization of the target protein within a cell or the isolation of the protein from a complex mixture for further study. Such probes are invaluable for investigating biochemical pathways and understanding the roles of specific enzymes in cellular processes. ontosight.ai

Redox Chemistry in Biological Contexts

The presence of a nitro group (-NO₂) on the aromatic ring introduces the potential for interesting redox chemistry within a biological context. Nitroaromatic compounds can undergo enzymatic reduction, particularly under hypoxic (low oxygen) conditions often found in solid tumors or inflamed tissues.

Cellular reductases, such as NADPH-dependent enzymes, can reduce the nitro group in a stepwise fashion to form nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov During this process, reactive intermediates can be formed, including the nitro anion radical. In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻). This process, known as redox cycling, can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. nih.gov This property is exploited in some classes of antibiotics and anticancer agents. Investigating the redox behavior of this compound can provide insights into its potential mechanisms of action and its effects on cellular redox homeostasis.

Q & A

Q. What are the established synthetic routes for 2-(Cyclohexylamino)-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves:

Nitration : Introduce the nitro group to benzoic acid derivatives using a mixture of concentrated sulfuric and nitric acids under controlled temperatures (40–60°C) .

Cyclohexylamine Coupling : React the nitro-substituted intermediate with cyclohexylamine in a polar aprotic solvent (e.g., DMF) under reflux. Acidic or basic conditions may adjust reaction kinetics .

Purification : Recrystallization from ethanol or methanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves side products .

Q. Key Parameters for Optimization :

Q. How do solubility and stability profiles of this compound influence experimental design?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for biological assays, ensuring final concentrations ≤1% to avoid cellular toxicity .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent nitro group degradation. Stability in aqueous buffers is pH-dependent; avoid prolonged exposure to alkaline conditions (pH >9) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms cyclohexylamino and nitro group positions. Key signals: δ 8.2–8.5 ppm (aromatic H), δ 3.1–3.5 ppm (cyclohexyl CH₂) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assesses purity (>98%) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ion for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

Answer:

- DFT Calculations : Model nitro group reduction pathways and cyclohexylamine substitution effects using Gaussian09/B3LYP/6-31G(d). Compare HOMO-LUMO gaps to experimental redox potentials .

- Hydrogen Bonding Analysis : Crystal structures of analogs (e.g., 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid) reveal R₂²(8) synthons via COOH dimerization. Use Mercury Software for packing simulations .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer:

- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and incubation time (24h vs. 48h) .

- Metabolite Interference : Test for nitro-to-amine reduction by cellular reductases (e.g., using LC-MS to quantify metabolites) .

- Statistical Reproducibility : Apply ANOVA with post-hoc Tukey tests across ≥3 independent replicates .

Q. How does the nitro group influence the compound’s potential as a pharmacophore in drug design?

Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .

- Prodrug Potential : In vivo reduction to an amino group (e.g., via nitroreductases) can modulate bioavailability and target engagement .

- Structural Analogues : Compare with 5-nitrobenzoic acid derivatives lacking the cyclohexylamino group to isolate pharmacophoric contributions .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water). Use ORTEP-3 for thermal ellipsoid visualization .

- Hydrogen Bonding Networks : Identify COOH dimerization and NH···O interactions using SHELXTL. Compare with similar nitrobenzoic acids (e.g., 2-{[2-(6-chloro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid, PDB: 88O) .

Q. How can synthetic byproducts or degradation products be identified and quantified?

Answer:

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Answer:

Q. How does the compound’s logP value inform its application in membrane permeability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.